Cas no 27148-09-0 (1,2-Benzisothiazol-3-amine,N-propyl-, 1,1-dioxide)
27148-09-0 structure
Product Name:1,2-Benzisothiazol-3-amine,N-propyl-, 1,1-dioxide
Numero CAS:27148-09-0
MF:C10H12N2O2S
MW:224.279480934143
CID:255057
PubChem ID:135452609
Update Time:2025-04-19
1,2-Benzisothiazol-3-amine,N-propyl-, 1,1-dioxide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-Benzisothiazol-3-amine,N-propyl-, 1,1-dioxide
- 1,1-dioxo-N-propyl-1,2-benzothiazol-3-amine
- 1, 3-(propylamino)-, 1,1-dioxide
- 3-(Propylamino)benzisothiazole S,S-dioxide
- 3-n-Propylamino-benzisothiazol-S-dioxid
- 3-Propyl-amino-1,2-benzisothiazol-1,1-dioxid
- AC1L7BW6
- N-propyl-1,2-benzothiazol-3-amine 1,1-dioxide
- NSC331986
- STK320559
- NSC-331986
- 1,2-Benzisothiazole, 3-(propylamino)-, 1,1-dioxide
- n-Propyl-1,2-benzisothiazol-3-amine 1,1-dioxide #
- RXNKKWDYUAOLIW-UHFFFAOYSA-N
- AKOS008926919
- DTXSID60318496
- 27148-09-0
-
- Inchi: 1S/C10H12N2O2S/c1-2-7-11-10-8-5-3-4-6-9(8)15(13,14)12-10/h3-6H,2,7H2,1H3,(H,11,12)
- Chiave InChI: RXNKKWDYUAOLIW-UHFFFAOYSA-N
- Sorrisi: S1(C2C=CC=CC=2/C(=N/CCC)/N1)(=O)=O
Proprietà calcolate
- Massa esatta: 224.06206
- Massa monoisotopica: 224.062
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 356
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.1
- Superficie polare topologica: 66.9Ų
Proprietà sperimentali
- Densità: 1.35
- Punto di ebollizione: 387.7°C at 760 mmHg
- Punto di infiammabilità: 188.3°C
- Indice di rifrazione: 1.634
- PSA: 59.06
- LogP: 2.04240
1,2-Benzisothiazol-3-amine,N-propyl-, 1,1-dioxide Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
27148-09-0 (1,2-Benzisothiazol-3-amine,N-propyl-, 1,1-dioxide) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso